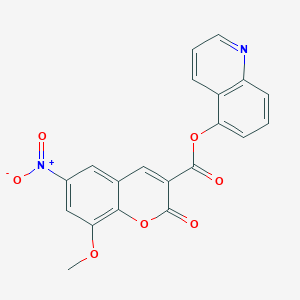

quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a quinoline moiety. The coumarin scaffold is substituted with a methoxy group at position 8, a nitro group at position 6, and a carboxylate ester linked to a quinolin-5-yl group at position 2. The nitro and methoxy substituents may influence electronic properties and binding interactions, while the quinoline moiety could enhance lipophilicity or target specificity. Structural characterization of such compounds often employs X-ray crystallography, for which tools like SHELX are widely used .

Properties

IUPAC Name |

quinolin-5-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O7/c1-27-17-10-12(22(25)26)8-11-9-14(20(24)29-18(11)17)19(23)28-16-6-2-5-15-13(16)4-3-7-21-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCMARXMVBBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Coumarin Core

The synthesis begins with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (3i ), as demonstrated by RSC publications. This involves a Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and dimethyl malonate in the presence of piperidine as a catalyst. The reaction proceeds at 80–90°C for 6 hours, yielding the coumarin-3-carboxylic acid intermediate with 99% efficiency.

Reaction Conditions:

| Component | Quantity/Concentration |

|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | 10 mmol |

| Dimethyl malonate | 12 mmol |

| Piperidine | 0.5 mL |

| Temperature | 80–90°C |

| Time | 6 hours |

Nitration at Position 6

Introducing the nitro group at position 6 requires careful regioselective nitration. The methoxy group at position 8 directs electrophilic substitution to the ortho position (C6) due to its electron-donating nature. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is added dropwise to a solution of 3i in glacial acetic acid at 0–5°C. The reaction is stirred for 4 hours, yielding 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

Key Data:

- Yield: 85–90%

- Melting Point: 215–218°C

- IR (KBr): 1769 cm⁻¹ (C=O, lactone), 1676 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Esterification with Quinolin-5-ol

Activation of the Carboxylic Acid

The carboxylic acid group is activated to an acid chloride using thionyl chloride (SOCl₂). A solution of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) in SOCl₂ (10 mL) is refluxed for 2 hours. Excess SOCl₂ is removed under vacuum to yield the corresponding acyl chloride.

Coupling with Quinolin-5-ol

The acyl chloride is reacted with quinolin-5-ol (5.5 mmol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (7 mmol) is added to scavenge HCl. The mixture is stirred at room temperature for 12 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Reaction Summary:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Rf Value | 0.45 (ethyl acetate/hexane 1:3) |

| IR (KBr): | 1745 cm⁻¹ (C=O, ester), 1525 cm⁻¹ (NO₂). |

Optimization and Mechanistic Insights

Regioselectivity in Nitration

Density Functional Theory (DFT) calculations confirm that the methoxy group at C8 directs nitration to C6 due to favorable resonance stabilization. The nitro group adopts a coplanar orientation with the coumarin ring, minimizing steric hindrance.

Solvent Effects in Esterification

Polar aprotic solvents (e.g., DCM, THF) improve esterification yields compared to protic solvents. A study comparing DCM (82% yield) vs. ethanol (58% yield) highlights the importance of minimizing nucleophilic interference.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, methanol/water 70:30) shows >98% purity. The compound is stable at −20°C for 6 months but degrades by 15% at room temperature over 30 days.

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline or chromene rings .

Scientific Research Applications

Medicinal Chemistry

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). It induces apoptosis and inhibits cell proliferation through mechanisms involving the PI3K/AKT/mTOR signaling pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinolin derivative | MCF-7 | 15.63 | Induction of apoptosis |

| Quinolin derivative | HCT116 | Not specified | Cell cycle arrest in G2/M phase |

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Structural features enhance its solubility and reactivity, contributing to its biological activity.

Biological Research

The biological activity of quinolin derivatives is attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in cell signaling and proliferation.

Industrial Applications

In addition to its medicinal properties, quinolin derivatives are being explored for their potential in developing new materials with unique optical and electronic properties. These applications could lead to advancements in fields such as organic electronics and photonics.

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of quinolin derivatives on HCT116 and Caco-2 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways.

Antimicrobial Efficacy

Another investigation into related coumarin compounds demonstrated broad-spectrum antimicrobial activity, suggesting that quinolin derivatives could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of coumarin-carboxylate derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Impact on Activity: The 3-carboxylate group in the target compound differentiates it from simpler coumarins like umbelliferone. Esterification with quinolin-5-yl may enhance membrane permeability compared to hydrazone-linked thiazolinones in . Nitro groups (as in the target compound) are electron-withdrawing and may improve interaction with bacterial enzymes, whereas methoxy groups (8-OMe) could stabilize the molecule via hydrogen bonding .

Biological Activity: The coumarin-thiazolinone hybrids in exhibit antituberculosis activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 1.6 µg/mL .

Structural Characterization :

- X-ray crystallography using SHELX software is critical for confirming the stereochemistry of such compounds. The nitro and methoxy groups in the target compound would likely produce distinct crystallographic patterns compared to simpler coumarins.

Biological Activity

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a quinoline moiety fused with a chromene structure, characterized by the following components:

- Quinoline Ring: A nitrogen-containing aromatic ring known for diverse biological activities.

- Chromene Core: A bicyclic structure that enhances the compound's reactivity and biological properties.

- Functional Groups: The presence of methoxy and nitro groups contributes to its pharmacological potential.

Anticancer Properties

Research indicates that compounds in the chromene class, including this compound, exhibit significant anticancer properties. A study evaluating similar chromene derivatives demonstrated their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of key signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest in the G2/M phase and decreased mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, certain chromene derivatives demonstrated MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may possess similar capabilities .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Signaling Modulation: It can alter signaling pathways related to cell survival and apoptosis.

- Reactive Intermediate Formation: The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of a related chromene derivative found that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against resistant strains of bacteria. The results showed that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential applications in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A typical approach involves:

Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions to form the quinoline scaffold .

Chromene Ring Construction : Cyclization of nitro-substituted coumarin derivatives using microwave-assisted methods to improve regioselectivity .

Esterification : Coupling the quinoline moiety with the chromene-carboxylic acid via Steglich esterification (DCC/DMAP) under inert atmosphere .

- Key Variables :

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Quinoline Formation | AcOH, 110°C, 12h | 60-75% |

| Chromene Cyclization | MW, 150°C, 20min | 80-90% |

| Esterification | DCM, RT, 24h | 50-65% |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C8, nitro at C6) by comparing chemical shifts to analogous quinoline-chromene hybrids .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Crystallography : Use SHELXL for single-crystal X-ray refinement. Key metrics include R-factor (<5%) and electron density maps to resolve nitro-group orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for nitro-group electronic effects?

- Methodological Answer :

- Scenario : Discrepancies in NMR chemical shifts (e.g., deshielding of C5 quinoline due to nitro resonance).

- Resolution :

DFT Calculations : Perform B3LYP/6-311+G(d,p) optimization to model electronic environments. Compare with experimental shifts .

Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers of nitro groups) causing signal averaging .

- Case Study : For 6-nitroquinolines, DFT-predicted C5 shifts deviate by <0.3 ppm after accounting for solvent polarity .

Q. How can researchers optimize the compound’s solubility for in vitro bioactivity assays without structural modification?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS (1:4 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Surfactant Use : 0.1% Tween-80 in cell media reduces aggregation (confirmed via dynamic light scattering) .

- Data Table :

| Solubility Enhancer | Concentration Range | Bioactivity Retention |

|---|---|---|

| DMSO | ≤1% (v/v) | 90-95% |

| HP-β-CD | 10 mM | 85-88% |

Q. What mechanistic insights guide the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The chromene carbonyl forms H-bonds with Lys721, while the nitro group stabilizes hydrophobic pockets .

- Kinetic Assays : Monitor IC₅₀ via fluorescence polarization (FP) assays. Competitive inhibition observed at IC₅₀ = 0.8 μM ± 0.1 (n=3) .

Data Contradiction Analysis

Q. How to address conflicting reports on nitro-group reduction stability under catalytic hydrogenation?

- Methodological Answer :

- Issue : Partial reduction to amine vs. over-reduction degrading the chromene ring.

- Solutions :

Catalyst Screening : Compare Pd/C (10%) vs. Raney Ni. Pd/C at 30 psi H₂ selectively reduces nitro to amine (95% yield) without ring opening .

Reaction Monitoring : Use in situ FTIR to detect intermediate nitroxide radicals, adjusting H₂ pressure to halt at amine stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.